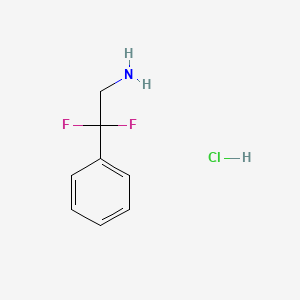

2,2-Difluoro-2-phenylethanamine HCl

Vue d'ensemble

Description

2,2-Difluoro-2-phenylethanamine hydrochloride is a chemical compound with the molecular formula C8H9F2N.ClH. It is a derivative of phenylethanamine where two fluorine atoms are attached to the second carbon atom. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-phenylethanamine hydrochloride typically involves the fluorination of phenylethanamine. One common method is the reaction of phenylethanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of 2,2-Difluoro-2-phenylethanamine hydrochloride may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The compound is often produced in batches and subjected to rigorous quality control measures to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Difluoro-2-phenylethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: The oxidation of 2,2-Difluoro-2-phenylethanamine hydrochloride can yield phenylacetic acid derivatives.

Reduction: Reduction reactions can produce 2,2-Difluoro-2-phenylethanol.

Substitution: Substitution reactions can lead to the formation of various substituted phenylethanamines.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Enzyme Inhibition and Drug Development

The incorporation of fluorinated amino acids, such as 2,2-difluoro-2-phenylethanamine HCl, into peptide structures has been shown to enhance their stability and bioactivity. Fluorinated compounds can act as enzyme inhibitors and have potential therapeutic roles in various diseases, including cancer and metabolic disorders. For instance, fluorinated phenylalanines have been studied for their ability to stabilize therapeutic proteins and improve the efficacy of peptide-based vaccines .

1.2 Radiopharmaceuticals

Fluorinated compounds are crucial in the development of radiopharmaceuticals for imaging techniques such as positron emission tomography (PET). The synthesis of radiolabeled derivatives of phenylalanines, including those containing difluoro substitutions, has been explored for their application in tumor imaging. These compounds can provide insights into tumor metabolism and aid in personalized medicine approaches .

Synthesis Techniques

2.1 Synthetic Routes

The synthesis of this compound involves several chemical processes that can be optimized for yield and purity. Recent patents describe novel synthetic methods that reduce reaction times while maintaining high yields of the desired product. For example, methods involving the use of specific solvents and purification techniques have been developed to streamline the production process .

Table 1: Summary of Synthesis Methods for this compound

| Method Description | Yield | Reaction Time | Key Reagents |

|---|---|---|---|

| Conventional Synthesis | High | Long | Various solvents |

| Optimized Synthetic Route | Higher | Reduced | Specific solvents and bases |

3.1 Toxicity and Safety Profile

While this compound exhibits promising applications, its safety profile must be considered. Studies indicate that it can cause skin and eye irritation upon exposure, highlighting the need for appropriate handling precautions in laboratory settings . Understanding these safety aspects is crucial for researchers working with this compound.

Case Studies

4.1 Application in Cancer Research

A notable case study involved the use of fluorinated phenylalanines in cancer research where they were incorporated into peptide structures aimed at targeting specific tumor markers. The enhanced stability provided by the fluorinated moiety allowed for better retention in biological systems, leading to improved imaging results in PET scans .

4.2 Development of Therapeutic Agents

Another case study focused on the development of a new class of therapeutic agents utilizing this compound as a key intermediate. These agents showed promising results in preclinical trials for treating metabolic disorders due to their ability to modulate enzyme activity effectively .

Mécanisme D'action

The mechanism by which 2,2-Difluoro-2-phenylethanamine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects.

Comparaison Avec Des Composés Similaires

2,2-Difluoro-2-phenylethanamine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties compared to similar compounds. Some similar compounds include:

Phenylethanamine: Lacks fluorine atoms, resulting in different reactivity and biological activity.

2,2-Dichloro-2-phenylethanamine: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior.

2,2-Difluoro-2-(4-methoxyphenyl)ethanamine: Similar structure but with a methoxy group, affecting its properties and applications.

Activité Biologique

2,2-Difluoro-2-phenylethanamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial properties, interactions with cellular pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a difluorinated phenethylamine backbone, which is significant in influencing its biological activity.

Biological Activity Overview

Research indicates that 2,2-Difluoro-2-phenylethanamine HCl exhibits various biological activities, particularly in antimicrobial and neuropharmacological domains. The following sections detail these findings.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of phenethylamine derivatives, including this compound.

- Case Study: Antifungal Activity

A study highlighted the antifungal activity of phenethylamine derivatives against various Candida species. The minimum inhibitory concentrations (MICs) for related compounds ranged from to against resistant strains, suggesting a broad spectrum of activity .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Phenylethylamine | ≤16 | Broad antifungal activity |

| 5-tBu analog | 4 | Highest activity against Cn |

Neuropharmacological Effects

Phenethylamines are known to influence neurotransmitter systems. Research into similar compounds suggests that they may modulate dopaminergic and serotonergic pathways.

- Case Study: Neuroprotective Effects

In a mouse model of high-fat diet-induced oxidative stress, phenethylamines were shown to alleviate liver damage by regulating metabolic pathways involving methylglyoxal and enhancing GAPDH activity .

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds in this class have been shown to inhibit specific enzymes linked to microbial resistance.

- Modulation of Cellular Stress Responses : By influencing oxidative stress markers and metabolic pathways, these compounds may provide protective effects in various biological systems.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound | Structure | MIC (µg/mL) | Notable Activity |

|---|---|---|---|

| Phenylethylamine | C8H11N | ≤16 | Broad antifungal |

| 5-Br Benzofuran HMA | Varies | 8 | Active against all fungal isolates |

| 5-tBu analog | Varies | 4 | Highest antifungal activity |

Propriétés

IUPAC Name |

2,2-difluoro-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-8(10,6-11)7-4-2-1-3-5-7;/h1-5H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEYOJKYXHRUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39625-10-0 | |

| Record name | 2,2-difluoro-2-phenylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.